molecular formula C18H12ClF3N2O2 B11455146 N-(3-chlorobenzyl)-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide

N-(3-chlorobenzyl)-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide

Cat. No.: B11455146
M. Wt: 380.7 g/mol
InChI Key: YCMWBJIOYXBKQH-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide is a complex organic compound that features both chlorophenyl and trifluoromethylphenyl groups attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the chlorophenyl and trifluoromethylphenyl groups via substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Key considerations include the selection of cost-effective raw materials, the use of environmentally friendly solvents, and the implementation of robust purification techniques to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

N-[(3-chlorophenyl)methyl]-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure makes it a valuable tool for studying biological processes, including enzyme interactions and cellular signaling pathways.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which N-[(3-chlorophenyl)methyl]-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with specific enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-chlorophenyl)methyl]-5-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide: This compound features a thiazole ring instead of an oxazole ring, leading to different chemical and biological properties.

    N-[(3-chlorophenyl)methyl]-5-[3-(trifluoromethyl)phenyl]-1,3-imidazole-4-carboxamide:

Uniqueness

N-[(3-chlorophenyl)methyl]-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide stands out due to its specific combination of functional groups and the presence of both chlorophenyl and trifluoromethylphenyl moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H12ClF3N2O2

Molecular Weight

380.7 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide

InChI

InChI=1S/C18H12ClF3N2O2/c19-14-6-1-3-11(7-14)9-23-17(25)15-16(26-10-24-15)12-4-2-5-13(8-12)18(20,21)22/h1-8,10H,9H2,(H,23,25)

InChI Key

YCMWBJIOYXBKQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)C2=C(OC=N2)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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